molecular formula C14H21N B15262986 3-(2,2-Dimethylcyclohexyl)aniline

3-(2,2-Dimethylcyclohexyl)aniline

Cat. No.: B15262986
M. Wt: 203.32 g/mol
InChI Key: QLBZDILMEVHIQK-UHFFFAOYSA-N
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Description

3-(2,2-Dimethylcyclohexyl)aniline is an organic compound with the molecular formula C14H21N It is a derivative of aniline, where the aniline ring is substituted with a 2,2-dimethylcyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Dimethylcyclohexyl)aniline typically involves the reaction of 2,2-dimethylcyclohexanone with aniline under acidic or basic conditions. One common method is the reductive amination of 2,2-dimethylcyclohexanone using aniline and a reducing agent such as sodium borohydride or hydrogen in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation reactors with palladium or nickel catalysts is also common in industrial settings to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Dimethylcyclohexyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for electrophilic substitution reactions.

Major Products Formed

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

3-(2,2-Dimethylcyclohexyl)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2,2-Dimethylcyclohexyl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxyaniline: Similar in structure but with a methoxy group instead of the 2,2-dimethylcyclohexyl group.

    3-Chloroaniline: Contains a chlorine atom instead of the 2,2-dimethylcyclohexyl group.

    3-Nitroaniline: Contains a nitro group instead of the 2,2-dimethylcyclohexyl group.

Uniqueness

3-(2,2-Dimethylcyclohexyl)aniline is unique due to the presence of the bulky 2,2-dimethylcyclohexyl group, which imparts distinct steric and electronic properties

Properties

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

3-(2,2-dimethylcyclohexyl)aniline

InChI

InChI=1S/C14H21N/c1-14(2)9-4-3-8-13(14)11-6-5-7-12(15)10-11/h5-7,10,13H,3-4,8-9,15H2,1-2H3

InChI Key

QLBZDILMEVHIQK-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCC1C2=CC(=CC=C2)N)C

Origin of Product

United States

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